Superior Cellular Potency: NVP-TAE 684 vs. Crizotinib in EML4-ALK NSCLC Cells
In H3122 NSCLC cells harboring the EML4-ALK v1 fusion, NVP-TAE 684 demonstrates significantly greater growth inhibitory potency compared to crizotinib, with over 40-fold lower GI50 values [1]. This potency differential is consistent across both cell viability and target phosphorylation readouts.
| Evidence Dimension | Cell growth inhibition (GI50) and ALK phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | GI50 = 1.5 ± 0.6 nM; p-ALK IC50 = 1.0 nM |
| Comparator Or Baseline | Crizotinib: GI50 = 62 ± 18 nM; p-ALK IC50 = 43 ± 37 nM |
| Quantified Difference | NVP-TAE 684 is approximately 41-fold more potent in growth inhibition and 43-fold more potent in p-ALK inhibition |
| Conditions | H3122 NSCLC cell line expressing endogenous EML4-ALK v1 fusion; 72-hour assay |
Why This Matters
For researchers evaluating ALK dependency in NSCLC models, this potency differential determines whether the compound can fully suppress oncogenic signaling at experimentally achievable concentrations without confounding off-target effects.
- [1] Zhang S, Wang F, Keats J, Zhu X, Ning Y, Wardwell SD, Moran L, Mohemmad QK, Anjum R, Wang Y, et al. Crizotinib-resistant mutants of EML4-ALK identified through an accelerated mutagenesis screen. Chem Biol Drug Des. 2011;78(6):999-1005. Table 1: GI50 and p-ALK IC50 values for H3122 cells. View Source
